An In-depth Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9)
An In-depth Technical Guide to Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-(methylamino)benzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure, featuring a substituted benzene ring with both primary and secondary amine functionalities, as well as an ethyl ester group, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, quality control, applications, and handling procedures, with a particular focus on its role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.
Chemical and Physical Properties
Ethyl 3-amino-4-(methylamino)benzoate is a solid at room temperature, with its appearance ranging from brown to black. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 66315-23-9 | |
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Melting Point | 87 °C | |
| Boiling Point (Predicted) | 357.4 ± 32.0 °C | |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | |
| Appearance | Brown to black solid | |
| pKa (Predicted) | 5.45 ± 0.11 | |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) |
Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
The most prevalent synthetic route to Ethyl 3-amino-4-(methylamino)benzoate involves the reduction of its nitro precursor, Ethyl 4-methylamino-3-nitrobenzoate. This transformation is a critical step that introduces the second amine functionality, essential for its subsequent use in API synthesis.
Synthetic Pathway: A Mechanistic Overview
The synthesis is typically achieved via catalytic hydrogenation. This method is widely favored in industrial settings due to its high efficiency, clean reaction profile, and the relative ease of product isolation. The reaction proceeds by the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.
The choice of a palladium catalyst is strategic; it provides a high surface area for the reaction to occur and can be easily filtered off upon completion, simplifying the work-up procedure. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of Ethyl 3-amino-4-(methylamino)benzoate.
Materials:
-
Ethyl 4-methylamino-3-nitrobenzoate
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Nitrogen gas
-
Hydrogen gas
-
Celite
Equipment:
-
Parr shaker or a similar hydrogenation apparatus
-
Round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a flask suitable for a Parr shaker, dissolve Ethyl 4-methylamino-3-nitrobenzoate (13.0 g, 58 mmol) in methanol (180 mL).
-
Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C (1.3 g) in ethanol (10 mL).
-
Seal the flask and place it on the Parr shaker.
-
Pressurize the vessel with hydrogen gas to 60 psi.
-
Shake the reaction mixture at room temperature for 5 hours.
-
Upon completion of the reaction (monitored by an appropriate method such as TLC or HPLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a bed of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.
-
The resulting solid can be further purified if necessary, for instance, by recrystallization, to afford the final product.
Expected Yield: Approximately 88%.
Quality Control and Analytical Characterization
Ensuring the purity and identity of Ethyl 3-amino-4-(methylamino)benzoate is paramount, especially given its use as a pharmaceutical intermediate. A robust analytical testing regimen is essential for quality control.
Purity Specifications
As a crucial intermediate in API synthesis, high purity is expected, typically ≥98%. The specifications for this compound generally include assessments of its physical appearance, identity, purity (usually by HPLC), and sometimes residual solvent content.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white or light brown powder/crystal | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, FT-IR, MS |
| Purity | ≥98.0% (by GC or HPLC) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 48.0 to 52.0 °C | Melting Point Apparatus |
Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Ethyl 3-amino-4-(methylamino)benzoate and for identifying and quantifying any impurities. A typical reverse-phase HPLC method would be employed.
Illustrative HPLC Parameters:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at a wavelength where the analyte and potential impurities have significant absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the molecule.
¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 7.23 (dd, J=1.6 Hz, J=8.4 Hz, 1H)
-
δ 7.16 (d, J=1.6 Hz, 1H)
-
δ 6.39 (d, J=8.4 Hz, 1H)
-
δ 5.38-5.37 (m, 1H)
-
δ 4.66 (s, 2H)
-
δ 4.18 (q, J=7.2 Hz, 2H)
-
δ 2.77 (d, J=5.2 Hz, 3H)
-
δ 1.26 (t, J=7.2 Hz, 3H)
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Mass Spectral Data:
-
m/z 195.1 (M+H)⁺
3.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amines, the C=O stretch of the ester, and aromatic C-H and C=C stretches.
Impurity Profile
Potential impurities in Ethyl 3-amino-4-(methylamino)benzoate can originate from the starting materials or be formed as by-products during the synthesis. Common impurities may include:
-
Residual Ethyl 4-methylamino-3-nitrobenzoate: The starting material, if the reduction is incomplete.
-
Over-reduction products: Although less common with Pd/C catalysts under controlled conditions.
-
By-products from side reactions: Depending on the specific reaction conditions.
The levels of these impurities must be carefully controlled to ensure the quality of the final API.
Applications in Drug Development
The primary and most well-documented application of Ethyl 3-amino-4-(methylamino)benzoate is as a key starting material in the synthesis of Dabigatran etexilate. Dabigatran is an anticoagulant that functions as a direct thrombin inhibitor and is used to prevent strokes in patients with atrial fibrillation.
Synthesis of Dabigatran Etexilate
In the synthesis of Dabigatran etexilate, Ethyl 3-amino-4-(methylamino)benzoate undergoes a series of reactions to build the complex benzimidazole core of the final drug molecule. A simplified representation of this synthetic pathway is shown below.
The synthesis generally involves the condensation of Ethyl 3-amino-4-(methylamino)benzoate with another key fragment, often N-(4-cyanophenyl)glycine, in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). This reaction leads to the formation of the benzimidazole ring system, a core structural feature of Dabigatran. Subsequent chemical transformations convert the cyano group to an amidine and attach the etexilate ester group to yield the final API.
Safety, Handling, and Storage
Proper handling and storage of Ethyl 3-amino-4-(methylamino)benzoate are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Safety Precautions
Based on available safety data, this compound should be handled with care. It is advisable to consult the material safety data sheet (MSDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Handling and Storage
Ethyl 3-amino-4-(methylamino)benzoate, like many aromatic amines, can be sensitive to air and light. Therefore, specific handling and storage procedures are recommended:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. The recommended storage temperature is between 2-8 °C.
-
Stability: Long-term stability should be monitored, especially if the material is stored for extended periods. Periodic re-testing of purity is advisable.
Conclusion
Ethyl 3-amino-4-(methylamino)benzoate is a fundamentally important intermediate in modern pharmaceutical synthesis, most notably in the production of the anticoagulant Dabigatran etexilate. A thorough understanding of its synthesis, analytical characterization, and handling is essential for researchers and drug development professionals. Adherence to stringent quality control measures ensures the purity and consistency of this intermediate, which is critical for the safety and efficacy of the final drug product.
References
-
New Drug Approvals. (2015, September 3). DABIGATRAN PART 2/3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]
-
Der Pharma Chemica. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Retrieved from [Link]
- European Patent Office. (2020, March 4).
